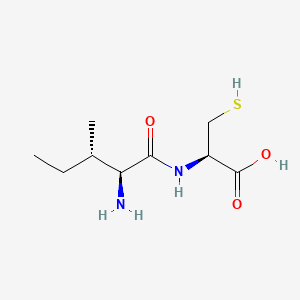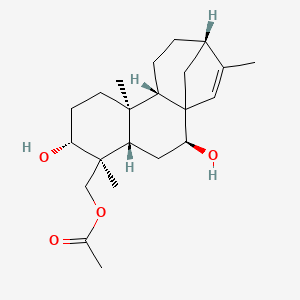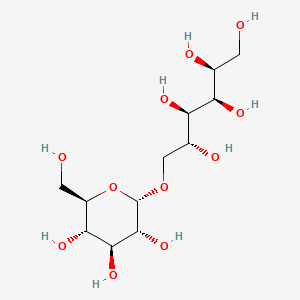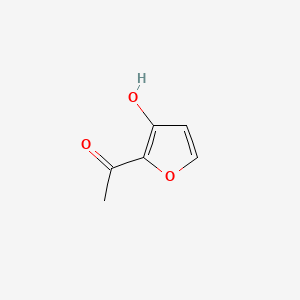
Felcisetrag
Overview
Description
Felcisetrag, also known as TD-8954 or TAK-954, is a highly selective and potent agonist of the 5-hydroxytryptamine type 4 receptor. It is currently under clinical development for the prophylaxis and treatment of postoperative gastrointestinal dysfunction. This compound has shown promising results in improving gastrointestinal motility and is being investigated for its potential in treating various gastrointestinal disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Felcisetrag involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity of the final product. This would include scaling up the reactions, optimizing reaction conditions, and implementing purification techniques to isolate the compound. The specific details of the industrial production process are not publicly available .
Chemical Reactions Analysis
Types of Reactions
Felcisetrag undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound may involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced derivatives. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Felcisetrag has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study the behavior of 5-hydroxytryptamine type 4 receptor agonists and their interactions with other molecules.
Biology: this compound is used in biological studies to investigate its effects on gastrointestinal motility and its potential therapeutic applications.
Medicine: this compound is being investigated for its potential to treat gastrointestinal disorders, such as postoperative gastrointestinal dysfunction and gastroparesis.
Industry: This compound may have applications in the pharmaceutical industry for the development of new drugs targeting the 5-hydroxytryptamine type 4 receptor .
Mechanism of Action
Felcisetrag exerts its effects by selectively binding to and activating the 5-hydroxytryptamine type 4 receptor. This receptor is involved in regulating gastrointestinal motility, and its activation by this compound leads to increased peristalsis and improved gastric emptying. The molecular targets and pathways involved include the 5-hydroxytryptamine type 4 receptor and downstream signaling pathways that regulate smooth muscle contraction and gastrointestinal transit .
Comparison with Similar Compounds
Felcisetrag is unique in its high selectivity and potency as a 5-hydroxytryptamine type 4 receptor agonist. Similar compounds include:
Prucalopride: Another 5-hydroxytryptamine type 4 receptor agonist used to treat chronic constipation.
Tegaserod: A 5-hydroxytryptamine type 4 receptor agonist used to treat irritable bowel syndrome with constipation.
Cisapride: A 5-hydroxytryptamine type 4 receptor agonist previously used to treat gastrointestinal motility disorders but withdrawn due to safety concerns .
This compound’s uniqueness lies in its improved safety profile and efficacy in treating postoperative gastrointestinal dysfunction compared to other similar compounds .
Properties
IUPAC Name |
methyl 4-[[4-[[(2-propan-2-yl-1H-benzimidazole-4-carbonyl)amino]methyl]piperidin-1-yl]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O3/c1-17(2)23-27-21-6-4-5-20(22(21)28-23)24(31)26-15-18-7-11-29(12-8-18)16-19-9-13-30(14-10-19)25(32)33-3/h4-6,17-19H,7-16H2,1-3H3,(H,26,31)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOITCJKGUIQEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC=C2N1)C(=O)NCC3CCN(CC3)CC4CCN(CC4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916075-84-8 | |
| Record name | Felcisetrag [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916075848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Felcisetrag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FELCISETRAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35F0Y2W16Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-[5-(4-aminophenoxy)pentyl]pyridine-4-carboxamide](/img/structure/B1672266.png)


